![molecular formula C7H6N2O B576098 2-(Hydroxymethyl)nicotinonitrile CAS No. 182054-69-9](/img/structure/B576098.png)
2-(Hydroxymethyl)nicotinonitrile
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Description
Scientific Research Applications
Synthesis and Primitive Earth Conditions : Nicotinonitriles, including derivatives like 2-(Hydroxymethyl)nicotinonitrile, can be synthesized under primitive Earth conditions, which suggests their potential role in prebiotic chemistry. They are formed by electric discharges on ethylene and ammonia, leading to pyridine and hydrogen cyanide, which then react to form cyanopyridines. These compounds could hydrolyze in primitive oceans to form nicotinamide and nicotinic acid (Friedmann, Miller, & Sanchez, 1971).
Photophysical Properties : Certain nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been synthesized and studied for their photophysical properties, indicating their potential as blue light-emitting materials. These compounds show good absorption and fluorescence properties (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Cytotoxicity and Pharmaceutical Applications : Research into nicotinonitrile derivatives has also explored their cytotoxicity and potential pharmaceutical applications. For instance, studies on new nicotinonitriles and their furo[2,3-b]pyridine derivatives have shown promising cytotoxicity against various tumor cell lines, suggesting their potential in cancer treatment (Ibrahim et al., 2018).
Sensitizers in Solar Cells : Nicotinonitrile derivatives have been used in dye-sensitized solar cells (DSSCs). For example, a study on 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile found it to be an effective co-sensitizer, enhancing the efficiency of DSSCs (Hemavathi et al., 2019).
Corrosion Inhibition : Some nicotinonitriles act as corrosion inhibitors for metals in acidic environments. Their efficiency as inhibitors was demonstrated in studies involving mild steel in hydrochloric acid solutions (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Antimicrobial and Anticancer Activities : Nicotinonitrile-coumarin hybrids have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, suggesting their potential in medicinal chemistry (Sanad & Mekky, 2020).
properties
IUPAC Name |
2-(hydroxymethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-6-2-1-3-9-7(6)5-10/h1-3,10H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKERUWSCAVHYBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663783 |
Source
|
Record name | 2-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)nicotinonitrile | |
CAS RN |
182054-69-9 |
Source
|
Record name | 2-(Hydroxymethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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